molecular formula C12H13NOS2 B3166401 (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one CAS No. 911040-42-1

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

Cat. No. B3166401
CAS RN: 911040-42-1
M. Wt: 251.4 g/mol
InChI Key: SHIOICUNOVAZNH-UHFFFAOYSA-N
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Description

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one, commonly referred to as (R)-BTTE, is a synthetic compound that has been studied for its potential applications in a variety of scientific research applications. It is a chiral compound, meaning it has two distinct forms, with each form having a different molecular structure and thus different properties. This compound has been of particular interest to scientists due to its unique properties, which make it well-suited for a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Applications

  • Microwave-Assisted Synthesis : This compound and its derivatives have been synthesized using microwave-assisted methods, which offer a convenient and efficient route for preparation. The synthesis of related 4-Benzyl-2-thioxothiazolidin derivatives is significant in the field of organic chemistry due to their potential applications in various biological activities (Zidar, Kladnik, & Kikelj, 2009).

  • Antimicrobial Properties : Derivatives of this compound have been studied for their antimicrobial properties. Research has shown that certain derivatives exhibit notable activity against Staphylococcus aureus, indicating potential applications in treating bacterial infections (Frolov, Horishny, Blinder, Ostapiuk, & Matiychuk, 2017).

  • Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound and its derivatives have been subject to QSAR analysis, particularly in relation to their H1-antihistamine activity. This involves studying the relationship between chemical structure and biological activity, which is crucial for drug development (Brzezińska, Kośka, & Walczyński, 2003).

  • Anticancer Activity : Some derivatives have shown anticancer activity in vitro, particularly against leukemia, melanoma, lung, colon, and other cancer cell lines. This suggests potential use in cancer therapy (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Solvent and Temperature Influences

  • Influence on Molecular Interactions : The impact of temperature and solvents on the molecular interactions of derivatives has been studied. This research is important for understanding how external conditions affect the properties and potential applications of these compounds (Godhani, Mulani, & Mehta, 2019).

Structural and Catalytic Properties

  • Structural Analysis : Detailed structural analysis, including X-ray diffraction studies, has been conducted on these compounds, providing insights into their molecular conformation which is essential for their application in various chemical reactions (Shoair, El‐Bindary, & El-kader, 2017).

  • Catalytic Properties : Certain derivatives have been evaluated as catalysts in oxidation reactions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry and industrial applications (Shoair, El‐Bindary, & El-kader, 2017).

properties

IUPAC Name

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOICUNOVAZNH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CSC1=S)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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